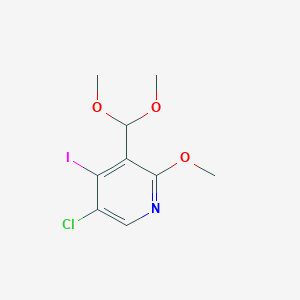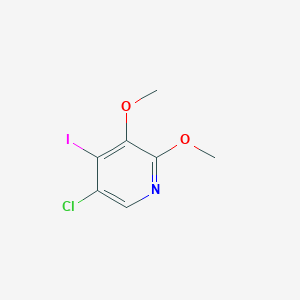![molecular formula C7H6N4 B1487729 Pyrido[2,3-d]pyrimidin-2-amine CAS No. 882679-07-4](/img/structure/B1487729.png)
Pyrido[2,3-d]pyrimidin-2-amine
Descripción general
Descripción
Pyrido[2,3-d]pyrimidin-2-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has shown potential in various areas including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of Pyrido[2,3-d]pyrimidin-2-amine involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis
The molecular structure of Pyrido[2,3-d]pyrimidin-2-amine is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving Pyrido[2,3-d]pyrimidin-2-amine are complex and can lead to a variety of products. For instance, it can undergo methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Aplicaciones Científicas De Investigación
Antitumor Activity : Researchers have synthesized new amino derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidines, which exhibited pronounced antitumor activity in vitro. Docking analysis further suggested that the compound's activity was largely dependent on the nature of the amine fragments (Sirakanyan et al., 2019).
Synthetic Pathways and Applications : Pyrido[2,3-d]pyrimidines are noted for their capability to provide ligands for various receptors in the body. There's significant interest in pyrido[2,3-d]pyrimidine-7(8H)-ones due to their resemblance to nitrogen bases in DNA and RNA, indicating potential applications in biomedical fields (Jubete et al., 2019).
Antimicrobial and Antioxidant Activities : Indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones among other derivatives were synthesized and showcased good antibacterial, antifungal, and antioxidant activities. This indicates their potential as antimicrobial agents and in applications necessitating radical scavenging properties (Saundane et al., 2013).
Antibacterial Activity : Novel pyrido[2,3-d]pyrimidines synthesized from specific starting materials demonstrated significant activity against a range of Gram-positive bacteria, indicating their potential as antibacterial agents (Kanth et al., 2006).
Chemical Synthesis and Structural Analysis
Advanced Synthesis Techniques The chemical synthesis of pyrido[2,3-d]pyrimidin-2-amine and its derivatives involves innovative techniques and methodologies, showcasing the compound's versatile nature and potential in various scientific applications.
Efficient Synthesis Techniques : Novel pyrido[2,3-d]pyrimidin-4-ols were synthesized via iodine-catalyzed tandem oxidative cyclization under microwave irradiation, suggesting a highly efficient synthetic pathway for these compounds (Wang et al., 2011).
Structural Analysis : The complete crystal structure of specific pyrido[2,3-d]pyrimidin-4-amine derivatives was established, providing insights into their molecular structure and potential interactions, crucial for understanding their biological activities and applications (Guillon et al., 2013).
Microwave-Accelerated Synthesis : A novel synthetic method for N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine was reported, utilizing microwave irradiation, indicating a time-saving and high-yield approach, beneficial for large-scale production and industrial applications (Zong et al., 2018).
Direcciones Futuras
The future directions for Pyrido[2,3-d]pyrimidin-2-amine research are promising. Its broad spectrum of activities makes it a potential candidate for the development of new therapies . The complete medicinal and pharmacological profile of Pyrido[2,3-d]pyrimidines as anticancer agents will help scientists design new selective, effective, and safe anticancer agents .
Propiedades
IUPAC Name |
pyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYGYIZVZZXXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701234 | |
| Record name | Pyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-d]pyrimidin-2-amine | |
CAS RN |
882679-07-4 | |
| Record name | Pyrido[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrido[2,3-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)

![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)


![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)



![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)

![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)